5-Mercaptocytosine
Description
5-Mercaptocytosine (5-SH-Cytosine) is a cytosine derivative where a sulfhydryl (-SH) group replaces the hydrogen atom at the 5th position of the pyrimidine ring. The thiol group enhances nucleophilicity, enabling interactions with metal ions, reactive oxygen species, and biomolecules. While this compound is primarily studied in research contexts, its analogs, such as 5-methylcytosine and 5-fluorocytosine (flucytosine), are well-characterized in epigenetics and antifungal therapy, respectively.
Properties
CAS No. |
31458-48-7 |
|---|---|
Molecular Formula |
C4H5N3OS |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
6-amino-5-sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-3-2(9)1-6-4(8)7-3/h1,9H,(H3,5,6,7,8) |
InChI Key |
UGQXLWWNSMGEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC(=C1S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercaptocytosine typically involves the introduction of a thiol group to the cytosine ring. One common method is the reaction of cytosine with thiourea under acidic conditions, followed by hydrolysis to yield this compound. The reaction conditions often include:
Reagents: Cytosine, thiourea, hydrochloric acid
Conditions: Heating the reaction mixture to around 100°C for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Mercaptocytosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
5-Mercaptocytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Mercaptocytosine involves its interaction with nucleic acids and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, this compound can be incorporated into DNA or RNA, affecting their stability and function. The molecular targets and pathways involved include:
DNA/RNA: Incorporation into nucleic acids, leading to potential mutations or alterations in gene expression.
Proteins: Covalent modification of cysteine residues, affecting protein structure and function.
Comparison with Similar Compounds
Research Findings and Challenges
- This compound in Drug Design : Preliminary studies suggest its thiol group enhances binding to cysteine-rich proteins, such as glutathione reductase, but in vivo stability remains a hurdle .
- Analytical Challenges: As noted in chemical analysis guidelines, isolating this compound from biological matrices risks oxidation or incomplete extraction, complicating quantification .
- Comparative Toxicity : Unlike flucytosine (which has narrow therapeutic indices), this compound’s toxicity profile is understudied, necessitating rigorous safety evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
